molecular formula C19H23N5O3 B271875 N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine

Cat. No. B271875
M. Wt: 369.4 g/mol
InChI Key: YMMCUFUMZZDGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine, also known as EMA-401, is a novel drug candidate that has gained significant attention in recent years due to its potential therapeutic applications. EMA-401 is a small molecule drug that acts as a highly selective antagonist of the angiotensin II type 2 receptor (AT2R).

Mechanism of Action

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine acts as a highly selective antagonist of the AT2R, which is a G protein-coupled receptor that is involved in the regulation of blood pressure, tissue remodeling, and inflammation. By blocking the AT2R, this compound reduces the release of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces the release of pro-inflammatory cytokines and chemokines, which are involved in the development of chronic pain and inflammation. This compound also reduces the activity of microglia, which are immune cells in the central nervous system that play a role in the development of chronic pain. In addition, this compound has been shown to reduce the activity of nociceptors, which are sensory neurons that respond to painful stimuli.

Advantages and Limitations for Lab Experiments

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine has several advantages and limitations for lab experiments. One advantage is that it is a highly selective antagonist of the AT2R, which reduces the risk of off-target effects. This compound also has good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation is that this compound is a small molecule drug and may not be suitable for the treatment of chronic pain in humans.

Future Directions

There are several future directions for the study of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of chronic pain and inflammatory diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans, which will provide important information for the development of clinical trials. Additionally, there is a need to identify biomarkers that can predict the response to this compound treatment, which will help to personalize treatment for individual patients.

Synthesis Methods

The synthesis of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine involves a multi-step process that begins with the synthesis of 3-ethoxy-4-hydroxybenzaldehyde, which is then reacted with 1-phenyl-1H-tetrazole-5-thiol to form the intermediate product. This intermediate is then reacted with 2-methoxyethylamine to produce the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for scientific research applications.

Scientific Research Applications

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine has been studied extensively for its potential therapeutic applications, particularly in the treatment of chronic pain. Preclinical studies have shown that this compound is effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

properties

Molecular Formula

C19H23N5O3

Molecular Weight

369.4 g/mol

IUPAC Name

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-methoxyethanamine

InChI

InChI=1S/C19H23N5O3/c1-3-26-18-13-15(14-20-11-12-25-2)9-10-17(18)27-19-21-22-23-24(19)16-7-5-4-6-8-16/h4-10,13,20H,3,11-12,14H2,1-2H3

InChI Key

YMMCUFUMZZDGPT-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCCOC)OC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCOC)OC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.